Dimethylisopropylsilane
Description
Overview of Organosilane Chemistry and its Significance in Modern Synthesis and Materials Science
Organosilane chemistry is a pivotal field in modern science, focusing on compounds that feature at least one silicon-carbon (Si-C) bond. zmsilane.com These compounds serve as a bridge between the worlds of inorganic and organic materials, a duality that grants them a unique and versatile set of properties. dakenchem.com The Si-C bond provides a stable backbone, while various organic functional groups attached to the silicon atom—such as amino, epoxy, or alkyl groups—allow for tailored interactions and reactivity. zmsilane.com
The significance of organosilanes is widespread across numerous industrial and research sectors. iust.ac.ir In materials science, they are indispensable as coupling agents to enhance adhesion between organic polymers and inorganic substrates like glass or metals. dakenchem.comresearchgate.net This capability leads to improved mechanical strength, durability, and water resistance in composite materials, coatings, and sealants. dakenchem.comiust.ac.ir Organosilanes also contribute to corrosion protection and surface modification. zmsilane.com
In modern synthesis, organosilanes are valued as versatile reagents. numberanalytics.com The silicon-hydrogen (Si-H) bond, being weakly polarized, allows silanes to act as highly selective reducing agents, capable of transforming specific functional groups while tolerating others. gelest.com Their applications extend to cross-coupling reactions and as precursors for complex molecular construction in the pharmaceutical and agrochemical industries. numberanalytics.com Furthermore, the development of more environmentally friendly organosilanes, which can reduce volatile organic compound (VOC) emissions, highlights their growing importance in green chemistry. zmsilane.com
Positioning Dimethylisopropylsilane within the Field of Specialty Organosilicon Compounds
This compound, with the chemical formula (CH₃)₂CHSiH(CH₃)₂, occupies a specific niche within the broader family of organosilicon compounds. It is recognized primarily as a specialty chemical and a valuable precursor in chemical vapor deposition (CVD) techniques for producing high-purity thin films. hbni.ac.inijraset.com
A key application of this compound is as a single-source precursor for the synthesis of silicon carbide (SiC) films. hbni.ac.inijraset.com Using a single molecule that contains both silicon and carbon simplifies the deposition process by providing a stable and intrinsic stoichiometric balance, which can lead to lower deposition temperatures and reduced defects in the resulting film. ijraset.com Research has demonstrated its use in low-pressure and atmospheric-pressure CVD to create SiC films on various substrates, which are crucial for high-temperature aerospace applications and in microelectronic devices. hbni.ac.inijraset.com
Beyond materials science, this compound serves as a reagent in specialized organic transformations. Like other hydrosilanes, it can be used in reduction reactions. gelest.com Its specific steric and electronic properties, dictated by the isopropyl and methyl groups, can influence the selectivity of these reactions. For instance, it has been noted in studies involving nickel-catalyzed C-O bond cleavage for the synthesis of silyloxyarenes. acs.org
Historical Context of this compound Research and Key Milestones
The development of organosilane chemistry began in the early 20th century, but it gained significant momentum in the latter half of the century with the discovery of new reactions and efficient catalysts. numberanalytics.com The broader field of organosilicon chemistry saw major advancements driven by the need for new materials and synthetic methods. dtic.mil
Research into silicon carbide dates back to the late 19th and early 20th centuries, with significant progress in producing high-quality crystals occurring around the mid-20th century. hbni.ac.in The use of single-source organosilicon precursors for SiC deposition is a more recent development aimed at overcoming the challenges associated with using multiple, separate silicon and carbon sources. ijraset.com
Specific research identifying this compound as a "new precursor" for depositing cubic SiC films emerged in studies focused on optimizing CVD processes. hbni.ac.in A 2013 dissertation highlighted its utility in depositing SiC films at temperatures between 750-970°C using low-pressure organometallic chemical vapor deposition (LP-OMCVD). hbni.ac.in Further investigations have explored its use in atmospheric pressure CVD (APCVD), with thermodynamic modeling used to predict and optimize film quality by adjusting process parameters. ijraset.com These milestones position this compound as a modern, specialized reagent whose full potential continues to be explored in advanced materials and synthesis.
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 18209-61-5 |
| Molecular Formula | C₅H₁₄Si |
| Molecular Weight | 102.25 g/mol sigmaaldrich.com |
| Boiling Point | 66-67 °C sigmaaldrich.com |
| Density | 0.724 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.391 sigmaaldrich.com |
| Flash Point | -30 °C (-22 °F) - closed cup sigmaaldrich.com |
Structure
2D Structure
Properties
InChI |
InChI=1S/C5H13Si/c1-5(2)6(3)4/h5H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUIVDDMCZNNEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498457 | |
| Record name | Dimethyl(propan-2-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18209-61-5 | |
| Record name | Dimethyl(propan-2-yl)silyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylisopropylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Development for Dimethylisopropylsilane and Its Derivatives
Advanced Synthetic Routes to Dimethylisopropylsilane
The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established organosilicon chemistry reactions. A primary and industrially viable method is the hydrosilylation of propene with dimethylsilane (B7800572) (H₂Si(CH₃)₂). This reaction typically involves a transition metal catalyst, most often based on platinum, which facilitates the addition of the Si-H bond across the C=C double bond of propene. rsc.orgresearchgate.net This method is highly efficient for creating silicon-carbon bonds with high selectivity and yields. rsc.org
Another common synthetic strategy is the use of a Grignard reagent. In this approach, isopropylmagnesium bromide ( (CH₃)₂CHMgBr ), prepared from isopropyl bromide and magnesium metal, is reacted with dimethylchlorosilane ( (CH₃)₂SiHCl ). The nucleophilic isopropyl group displaces the chlorine atom on the silane (B1218182), yielding this compound. This method is a cornerstone of organometallic synthesis and is highly effective for forming alkyl-silicon bonds. An analogous reaction is the synthesis of dimethylthexylsilyl chloride, where dimethylchlorosilane is reacted with 2,3-dimethyl-2-butene, demonstrating the utility of this pathway for creating sterically hindered silanes. chemicalbook.com
Strategies for the Preparation of this compound Derivatives
The chemical reactivity of this compound is dominated by its silicon-hydride (Si-H) bond, making it a valuable starting material for the synthesis of various derivatives. The strategies for its derivatization primarily involve reactions that target this functional group.
This compound can be used in nickel-catalyzed processes to transform C-O bonds in silyloxyarenes directly into C-Si bonds, yielding complex this compound derivatives. acs.org It also serves as a critical silyl (B83357) hydride reagent in catalyzed reactions for the formation of siloxane bonds through the reaction with hydrocarbonoxy-functional organosilicon compounds. google.com In the field of tandem catalysis, it has been employed to suppress unwanted hydrosilylation side reactions during reductive cross-coupling of alkynes, highlighting the controlled reactivity of its Si-H group. nih.gov These examples underscore that the Si-H moiety is the key to its utility as a synthetic building block.
This compound as a Single-Source Precursor in Chemical Vapor Deposition (CVD)
This compound has emerged as a highly effective single-source precursor for the deposition of silicon carbide (SiC) thin films. aip.orgijraset.com As a single molecule containing a 2:5 ratio of silicon to carbon atoms and a direct Si-C bond framework, it simplifies the chemical vapor deposition process by eliminating the need to manage and balance separate silicon and carbon source gases like silane and various hydrocarbons. ijraset.com This intrinsic composition allows for a more stable system and facilitates deposition at lower temperatures. ijraset.com
Design Principles for Single-Source Organosilicon Precursors
The effectiveness of an organosilicon compound as a single-source precursor in CVD is governed by several key design principles. These principles aim to ensure efficient and clean decomposition to form high-quality thin films.
Elemental Composition : The precursor must contain all the necessary elements for the final film in a ratio that is conducive to forming the desired stoichiometry. For SiC, the precursor must contain both silicon and carbon. hbni.ac.in
Volatility : The precursor should have a sufficiently high vapor pressure (i.e., a low boiling point) to allow for consistent and controllable transport into the CVD reactor in the gas phase. bohrium.com this compound's boiling point of 66-67 °C is well-suited for this purpose. aip.org
Thermal Stability and Decomposition Pathway : The molecule must be stable enough to avoid premature decomposition in the delivery lines but must decompose cleanly on the heated substrate at a desired temperature. The presence of a pre-formed Si-C bond within the precursor, as in this compound, can lower the activation energy required for SiC formation compared to separate sources. google.com
Absence of Undesirable Elements : For many semiconductor applications, halogen-free precursors are preferred to prevent the incorporation of corrosive impurities (like chlorine from chlorosilanes) into the film or the creation of corrosive byproducts like HCl. acs.orggoogle.com
Utility in Low Pressure Organometallic Chemical Vapor Deposition (LP-OMCVD) Systems
This compound has been successfully employed as a single-source precursor in low-pressure organometallic chemical vapor deposition (LP-OMCVD) to grow cubic silicon carbide (3C-SiC) films on silicon substrates. aip.orghbni.ac.inaip.org This technique allows for deposition at sub-atmospheric pressures, which can improve film uniformity. Research has shown that using this compound enables the growth of SiC films at temperatures significantly lower than those required for traditional dual-source methods. aip.orgaip.org For instance, cubic SiC films have been grown at temperatures as low as 850 °C on uncarbonized Si(100) surfaces. aip.orgaip.org
LP-OMCVD of SiC using this compound
| Parameter | Value | Substrate | Resulting Film | Citation |
|---|---|---|---|---|
| Temperature | 750-970 °C | Si(100), Si(111) | Amorphous to Polycrystalline 3C-SiC | aip.orgaip.org |
| Pressure | 25-55 Pa | Si(100) | Cubic-type SiC at 850 °C | aip.org |
| Temperature | 960 °C | Carbonized Si(100) | Polycrystalline cubic SiC | aip.orgaip.org |
| Temperature | < 850 °C | Si(100) | Amorphous SiC | aip.orgaip.orgresearchgate.net |
Application in Atmospheric Pressure Chemical Vapor Deposition (APCVD) Techniques
The use of this compound extends to atmospheric pressure chemical vapor deposition (APCVD), a technique that avoids the need for expensive vacuum systems. In one study, SiC thin films were deposited on various substrates at 850 °C using this compound in a hydrogen (H₂) carrier gas. ijraset.com This work demonstrated that high-quality SiC films, including beta-SiC with small amounts of alpha-SiC, could be produced. ijraset.com The process parameters, particularly the gas flow rates, were found to be critical in determining the final film quality. ijraset.com
APCVD of SiC using this compound
| Parameter | Value | Carrier Gas | Substrates | Key Finding | Citation |
|---|---|---|---|---|---|
| Temperature | 850 °C | Hydrogen (H₂) | Quartz, SiC, GaAs | Formation of dense, void-free SiC films | ijraset.com |
Control over Film Stoichiometry and Morphology through Precursor Parameters
The final properties of the deposited film, such as its chemical composition (stoichiometry) and its physical structure (morphology), can be precisely controlled by adjusting the precursor and deposition parameters.
Stoichiometry Control: The use of a single-source precursor like this compound provides a more stable system for achieving consistent stoichiometry compared to dual-source methods. ijraset.com However, the inherent C/Si ratio of the precursor can lead to carbon-rich films if deposition conditions are not optimized. Researchers have shown that adjusting the ratio of the precursor to the hydrogen carrier gas can effectively control the film's composition. ijraset.com Increasing the hydrogen flow helps in removing excess carbon and unwanted Si-CH₃, Si-CH₂, and Si-O bonds from the growing film, leading to purer SiC. ijraset.com
Morphology Control: The morphology of the deposited SiC film is strongly dependent on the deposition temperature. When using this compound, lower temperatures (e.g., below 850 °C) typically result in the formation of amorphous SiC films. aip.orgaip.orgresearchgate.net As the temperature is increased to between 850 °C and 970 °C, the deposited films become crystalline, exhibiting a polycrystalline cubic (3C-SiC) structure. aip.orgaip.org This ability to transition from an amorphous to a crystalline state by controlling a single parameter is crucial for tailoring the material properties for specific electronic and mechanical applications. The use of single-source precursors can also lead to lower deposition temperatures, which helps in reducing tensile stresses and lattice defects in the film. ijraset.com
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | (CH₃)₂CHSiH(CH₃)₂ |
| Silicon Carbide | SiC |
| Dimethylchlorosilane | (CH₃)₂SiHCl |
| Propene | C₃H₆ |
| Isopropylmagnesium bromide | (CH₃)₂CHMgBr |
| Dimethylthexylsilyl chloride | C₈H₁₉ClSi |
| 2,3-dimethyl-2-butene | C₆H₁₂ |
| Hydrogen | H₂ |
| Silane | SiH₄ |
| Hydrochloric Acid | HCl |
| alpha-Silicon Carbide | α-SiC |
Fundamental Reactivity and Mechanistic Investigations of Dimethylisopropylsilane
Surface Chemistry and Thermal Decomposition Pathways
The interaction of dimethylisopropylsilane (DMIPS) with semiconductor surfaces is critical for its application as a precursor in chemical vapor deposition (CVD) for producing silicon-containing films. Understanding its surface chemistry, particularly on silicon substrates, provides insight into the mechanisms that govern film growth and quality.
This compound adsorbs onto the Si(111) surface. The adsorption process is a key initial step that precedes thermal decomposition and film formation. The specific nature of the bonding between the DMIPS molecule and the silicon surface dictates the subsequent reaction pathways. Studies on similar, larger alkylsilanes suggest that the initial adsorption likely involves an interaction between the Si-H bond of the silane (B1218182) and the dangling bonds of the reconstructed Si(111)-7x7 surface. This interaction can lead to the dissociative chemisorption of the molecule.
Upon heating, adsorbed this compound undergoes thermal decomposition on the Si(111) surface. The decomposition is not a single-step process but involves the formation of various intermediate species. The initial and rate-determining step in the thermal decomposition of related organosilane molecules is often the cleavage of the Si-C bond, which is typically the weakest bond in the molecule. For DMIPS, this would lead to the formation of silyl (B83357) radicals and alkyl radicals on the surface.
The decomposition proceeds through the breaking of Si-C, C-C, and C-H bonds as the surface temperature increases. This multi-step decomposition leads to the presence of various hydrocarbon fragments and silicon-containing species on the substrate before their eventual desorption.
The final stage of the surface reaction involves the desorption of volatile products, leaving behind a silicon-containing film. The primary gaseous products desorbing from the Si(111) surface following the decomposition of this compound are hydrogen (H₂), methane (B114726) (CH₄), and propene (C₃H₆). The desorption of these products occurs at specific temperature ranges, which can be observed using techniques like temperature-programmed desorption (TPD).
The TPD data reveals distinct desorption peaks for each product, indicating different surface-mediated reaction steps leading to their formation. For instance, hydrogen desorption is a common final step in silicon CVD processes, resulting from the recombination of hydrogen atoms on the surface. Methane and propene are formed from the decomposition of the isopropyl and methyl groups of the original DMIPS molecule.
| Desorption Product | Chemical Formula |
| Hydrogen | H₂ |
| Methane | CH₄ |
| Propene | C₃H₆ |
Catalytic Transformations Involving this compound
This compound serves as a versatile reagent in synthetic organic chemistry, particularly as a mild reducing agent in catalytic reactions. Its utility is prominent in nickel-catalyzed transformations that involve the cleavage of strong chemical bonds.
Hydrosilanes, including this compound, are effective reducing agents in the nickel-catalyzed reductive deoxygenation of various aryl oxygen compounds, such as aryl ethers and aryl pivalates. semanticscholar.org These reactions are significant because carbon-oxygen (C-O) bonds are prevalent in organic molecules but are typically strong and unreactive. Nickel catalysis provides a pathway to activate and cleave these inert bonds under relatively mild conditions. researchgate.net The process allows for the conversion of phenol derivatives, which are abundant and readily available, into valuable arenes. nih.gov
The general mechanism involves the oxidative addition of the C–O bond to a low-valent nickel complex, followed by a key step where the hydrosilane delivers a hydride to the complex, leading to the reductive cleavage and regeneration of the active nickel catalyst.
A specific application of this methodology is the reductive cleavage of silyloxyarenes. acs.org Silyl ethers, often used as protecting groups for hydroxyl functionalities, can be directly transformed into C-H or C-Si bonds using nickel catalysts in the presence of a hydrosilane like this compound. acs.org This approach avoids separate deprotection and activation steps, enhancing synthetic efficiency. The reaction demonstrates high functional group tolerance, with silyloxyarenes showing higher reactivity compared to other functional groups like methoxyarenes. acs.org
In a typical reaction, a nickel(0) complex, often stabilized by an N-heterocyclic carbene (NHC) ligand, catalyzes the reaction. The hydrosilane acts as the hydride source for the reduction. The choice of the silyl group on the ether and the specific hydrosilane can influence the reaction's efficiency. This method provides a direct route to deoxygenate phenols via their silyl ether derivatives. acs.org
| Substrate Type | Reagent | Catalyst System | Product Type |
| Silyloxyarene | Hydrosilane (e.g., DMIPS) | Nickel(0) with NHC ligand | Arene (C-H bond) |
| Aryl Pivalate | Hydrosilane (e.g., DMIPS) | Nickel(0) with phosphine ligand | Arene (C-H bond) |
| Aryl Ether | Hydrosilane (e.g., DMIPS) | Nickel(0) with phosphine ligand | Arene (C-H bond) |
Nickel-Catalyzed Carbon-Oxygen Bond Cleavage Processes
Stereochemical Outcomes and Selectivity
The stereochemical outcome of reactions involving this compound is highly dependent on the catalytic system employed and the reaction conditions. In the context of the hydroarylation of terminal alkynes, the selectivity for either the E or Z diastereoisomer of the resulting aryl alkene can be controlled. This diastereodivergence is achieved using the same combination of palladium and copper catalysts, with selectivity being directed by simple adjustments to the stoichiometry of an alcohol additive. nih.govfigshare.com This allows for the highly selective synthesis of either the E or Z product from a single set of starting materials. nih.govnih.gov
Silane-Mediated Carbon-Silicon Bond Formation
While enzymes that catalyze the formation of carbon-silicon (C-Si) bonds are not found in nature, synthetic methods have been developed to create these bonds under physiological conditions. nih.govscienceintheclassroom.org Heme proteins have been shown to catalyze C-Si bond formation through the mechanism of carbene insertion into silicon-hydrogen bonds. nih.govscienceintheclassroom.org This biocatalytic approach is compatible with a wide array of substrates and demonstrates high levels of chemo- and enantioselectivity. nih.govscienceintheclassroom.org In more traditional organic synthesis, the formation of C-Si bonds can be achieved through various catalytic methods. For instance, palladium or copper catalysis can be used for the silylation of unsymmetric gem-difluorocyclopropenes, proceeding through the capture of silyl metal species formed in situ. The activation of silicon-carbon bonds for electrophilic cleavage can be enhanced by increasing the coordination number of the silicon atom, making the bond more susceptible to reaction. nih.gov
Diastereodivergent Reductive Cross-Coupling of Alkynes
A significant application of this compound is in the diastereodivergent reductive cross-coupling of terminal alkynes, which provides a pathway to synthesize both E and Z diastereoisomers of aryl alkenes. nih.govnih.gov This method is notable for using the same set of starting materials and the same catalyst combination to achieve two different stereochemical outcomes. nih.govorganic-chemistry.org The reaction couples terminal alkynes with aryl bromides in a process that forms a new carbon-carbon bond while simultaneously establishing the alkene's stereochemistry. nih.gov
The diastereodivergent hydroarylation is accomplished through a tandem catalysis strategy involving a combination of palladium and copper catalysts. nih.govnih.gov The process for generating the Z-isomer involves a tandem sequence of a Sonogashira coupling followed by a catalytic semireduction. nih.govfigshare.com To achieve the E-selective hydroarylation, an additional catalytic isomerization of the initially formed Z-alkene is incorporated into the sequence. nih.govfigshare.com Mechanistic studies have revealed that while the reactions are closely related, the specific roles of the palladium and copper catalysts differ between the Z-selective and E-selective pathways. nih.govorganic-chemistry.org In the Z-selective reaction, copper is the primary driver of the semireduction, whereas in the E-selective process, palladium is crucial for both the semireduction and the subsequent isomerization. organic-chemistry.org
Control over the Z- and E-selectivity in the hydroarylation of terminal alkynes is achieved by modifying the reaction conditions, specifically the stoichiometry of an alcohol additive like methanol or isobutanol. figshare.comorganic-chemistry.org The presence and concentration of the alcohol additive influence the rates of the individual catalytic steps. nih.govresearchgate.net For example, methanol has been shown to accelerate the semireduction step and promote the palladium-catalyzed processes that lead to the E-isomer. organic-chemistry.org This simple adjustment allows for a switch in the diastereoselectivity of the final aryl alkene product. figshare.com
Table 1: Selectivity Control in Hydroarylation
| Desired Isomer | Key Strategy | Role of Alcohol Additive |
|---|---|---|
| Z-Isomer | Tandem Sonogashira coupling and copper-catalyzed semireduction. organic-chemistry.org | Stoichiometry is controlled to favor the Z-product. |
| E-Isomer | Includes an additional palladium-catalyzed isomerization of the Z-alkene. organic-chemistry.org | Stoichiometry is adjusted to promote isomerization. nih.gov |
The diastereodivergent hydroarylation method exhibits an excellent substrate scope and a high degree of functional group tolerance. nih.govnih.gov The reaction can be successfully performed in the presence of a wide variety of functional groups without them interfering with the coupling process. figshare.com This tolerance enhances the synthetic utility of the method, allowing it to be applied to complex molecules. organic-chemistry.org
Tolerated functional groups include:
Esters
Nitriles
Alkyl halides
Epoxides
Carbamates
Acetals
Ethers
Silyl ethers
Thioethers
Table 2: Functional Group Compatibility
| Functional Group Class | Examples | Compatibility |
|---|---|---|
| Halides | Alkyl halides, Aryl halides | Tolerated nih.gov |
| Oxygen-Containing | Esters, Epoxides, Carbamates, Acetals, Ethers, Silyl ethers | Tolerated nih.govfigshare.com |
| Nitrogen-Containing | Nitriles, Carbamates | Tolerated nih.gov |
| Sulfur-Containing | Thioethers | Tolerated nih.gov |
General Reactivity of this compound as a Hydrosilane
As a hydrosilane, this compound possesses a silicon-hydrogen bond that is the primary site of its reactivity. Hydrosilanes are commonly used as reducing agents in organic synthesis, particularly in hydrosilylation reactions. This involves the addition of the Si-H bond across an unsaturated bond, such as an alkene, alkyne, or carbonyl group. This process is typically catalyzed by transition metal complexes, most notably those containing platinum, rhodium, or palladium. The specific reactivity and outcome of these reactions are influenced by the choice of catalyst and the nature of the substrate.
Role as a Reducing Agent in Organic Synthesis
Hydrosilanes, including this compound, serve as effective reducing agents in organic synthesis, primarily by acting as a source of a hydride (H⁻) anion. Their utility is prominent in ionic hydrogenations, often in combination with a strong acid. For instance, the combination of a hydrosilane with trifluoroacetic acid (TFA) generates a potent reducing system capable of converting various functional groups. The acid protonates the substrate, creating a carbocationic intermediate, which is then quenched by the hydride delivered from the silane's silicon-hydrogen bond.
This methodology is particularly effective for the reduction of carbonyl compounds. Aldehydes and ketones can be converted to their corresponding alcohols. The general mechanism involves the protonation of the carbonyl oxygen by the acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydride from this compound. The strength of the silane as a reducing agent can be tuned by the substituents on the silicon atom; however, many common hydrosilanes can reduce aldehydes and ketones. youtube.com Some reducing systems are mild enough to selectively reduce aldehydes and ketones to alkanes under specific conditions, such as the Wolff-Kishner reduction which operates under highly basic conditions, or the Clemmensen reduction under strongly acidic conditions.
The reactivity of hydrosilanes as reducing agents is demonstrated in various transformations:
Reductive Deprotections: Used to cleave protecting groups, generating carbocations that are subsequently reduced. youtube.com
Reduction of Alkenes: Can reduce specific types of alkenes, particularly those that can form stable carbocation intermediates upon protonation. youtube.com
Reduction of Carbonyls and Imines: A common application is the reduction of ketones, aldehydes, and imines to alcohols and amines, respectively. youtube.comlboro.ac.uk
The choice of silane impacts the reaction's efficiency and selectivity, with steric and electronic factors playing a crucial role.
Hydrosilylation Reactions (e.g., with Alkynes, Alkenes, Ketones)
Hydrosilylation is a fundamental transformation in organosilicon chemistry involving the addition of a silicon-hydrogen bond across an unsaturated bond, such as a carbon-carbon or carbon-oxygen double or triple bond. researchgate.netmdpi.com This atom-economical process is typically catalyzed by transition metal complexes, with platinum-based catalysts like Speier's and Karstedt's catalysts being historically prominent. researchgate.netresearchgate.net However, due to the cost of precious metals, catalysts based on more abundant elements like iron and cobalt are being increasingly studied. uni-bayreuth.denii.ac.jp
With Alkenes: The hydrosilylation of alkenes yields alkylsilanes. The reaction can proceed with varying regioselectivity, leading to either Markovnikov or anti-Markovnikov addition products, depending on the catalyst and substrate. researchgate.netlibretexts.org For example, palladium-catalyzed hydrosilylation of 1-octene with trichlorosilane can produce the 1-octylsilane (anti-Markovnikov) with high selectivity. libretexts.org The development of metal-free catalytic approaches, such as visible light-triggered organophotocatalysis, represents a modern advancement in this area. nih.gov
With Alkynes: Hydrosilylation of alkynes is a direct method for synthesizing vinylsilanes, which are valuable intermediates in organic synthesis. uni-bayreuth.denih.gov The reaction's challenge lies in controlling chemo-, regio-, and stereoselectivity. uni-bayreuth.de For instance, zinc-based catalysts have shown high chemoselectivity for the hydrosilylation of alkynes over alkenes. chemistryviews.org The addition can occur in a syn or anti fashion, leading to (E) or (Z)-vinylsilanes, respectively. Cobalt complexes bearing pincer-type ligands have been shown to provide exclusive syn-addition. uni-bayreuth.de
With Ketones: The hydrosilylation of ketones produces silyl ethers, which upon hydrolysis yield secondary alcohols. This two-step sequence is equivalent to the reduction of a ketone. lboro.ac.ukmdpi.com A wide range of catalysts, including those based on rhenium, iron, and cobalt, are effective for this transformation. mdpi.comnii.ac.jpresearchgate.net The mechanism often involves coordination of the silane and the ketone to the metal center, followed by hydride transfer from the silicon to the carbonyl carbon. mdpi.com
| Unsaturated Substrate | Catalyst System | Product Type | Key Finding |
|---|---|---|---|
| Alkenes (e.g., Styrenes) | Rhenium Complexes (e.g., Re(CO)₅Br) | Alkylsilanes | Selectively affords anti-Markovnikov adducts in good to high yields. mdpi.com |
| Alkynes (e.g., Phenylacetylene) | Dicationic Zinc Complex | Vinylsilanes | Exhibits very high selectivity for the hydrosilylation of alkynes over alkenes. chemistryviews.org |
| Ketones (e.g., Acetophenone) | Nitrosyl-Rhenium Complexes | Silyl Ethers | Efficient catalysis with high turnover numbers and frequencies under mild conditions. mdpi.com |
| Internal Alkynes | Cobalt-PNP Pincer Complexes | (E)-Silylalkenes | Provides exclusive syn-addition with excellent stereo- and regioselectivity. uni-bayreuth.de |
Participation in Metal-Catalyzed Cross-Coupling Methodologies (e.g., Hiyama Coupling)
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organosilane and an organic halide or pseudohalide (like a triflate). organic-chemistry.orgwikipedia.org This reaction is a powerful tool in organic synthesis, particularly for creating biaryl structures, which are common in pharmaceuticals and natural products. chemrevlett.com A key feature of the Hiyama coupling is the requirement for an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate the crucial transmetalation step. organic-chemistry.orgcore.ac.uk
The catalytic cycle is understood to proceed via several key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (Ar¹-X) to form a Pd(II) intermediate.
Activation of Silane: The organosilane (Ar²-SiR₃) reacts with the activator (e.g., fluoride) to form a hypervalent, pentacoordinate silicon species. This species is more nucleophilic and capable of transferring its organic group to the palladium center. organic-chemistry.orgcore.ac.uk
Transmetalation: The activated organosilane transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) species.
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the final product (Ar¹-Ar²) and regenerating the Pd(0) catalyst. core.ac.uk
This compound itself is a hydrosilane, but its derivatives, such as aryl-dimethylisopropylsilanes, can serve as the organosilane partner in the Hiyama coupling. The specific nature of the alkyl groups on the silicon (dimethylisopropyl) can influence the rate and efficiency of the reaction. While many examples use trialkoxy- or trichlorosilanes, various organosilanes are viable coupling partners. chemrevlett.com Modifications to the standard protocol have been developed, including fluoride-free conditions that may use organosilanols or specific bases like NaOH. wikipedia.org
Understanding Silicon-Oxygen Bond Formation and Stability in Systems Involving this compound
Principles of Hydrolysis-Condensation Reactions
The formation of silicon-oxygen (siloxane) bonds from silane precursors is governed by hydrolysis and condensation reactions. This process is fundamental to sol-gel chemistry, where molecular precursors are converted into solid materials. mdpi.com For a hydrosilane like this compound, the process would be initiated by the hydrolysis of the silicon-hydrogen (Si-H) bond to form a silanol (Si-OH).
Hydrolysis: The Si-H bond reacts with water to form a silanol (R₃Si-OH) and hydrogen gas. This step is often the rate-determining reaction and can be catalyzed by acids or bases. mdpi.com In the case of alkoxysilanes (Si-OR), hydrolysis yields an alcohol as a byproduct instead of hydrogen gas.
Condensation: The newly formed, reactive silanol intermediates then undergo condensation reactions to form siloxane (Si-O-Si) bonds. This can occur through two primary pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. mdpi.comyoutube.com
Alcohol-producing condensation: A silanol group reacts with a remaining alkoxy group (if the precursor was an alkoxysilane) to form a siloxane bond and an alcohol molecule. mdpi.com
The rates of hydrolysis and condensation are highly dependent on factors such as pH, temperature, solvent, and the steric and electronic nature of the substituents on the silicon atom. mdpi.com For this compound, the presence of the isopropyl group provides more steric hindrance than a simple methyl group, which would influence the rates of these reactions compared to a less hindered silane like trimethylsilane. These reactions ultimately lead to the formation of disiloxanes, oligosiloxanes, or polysiloxane networks. researchgate.net
Formation and Stability of Silyl Ether Intermediates
Silyl ethers are a crucial class of protecting groups for alcohols in organic synthesis due to their ease of installation and removal under specific, often mild, conditions. wikipedia.org They are formed by reacting an alcohol with a silylating agent, typically a silyl halide (like dimethylisopropylsilyl chloride) or a silyl triflate, in the presence of a base. wikipedia.org An amine base such as imidazole (B134444) or 2,6-lutidine is commonly used to neutralize the acidic byproduct (e.g., HCl). wikipedia.org
The general structure of a silyl ether is R'₃Si-O-R. The stability of the silyl ether towards hydrolysis (cleavage) is highly dependent on the steric bulk of the substituents (R') on the silicon atom. organic-chemistry.org
| Silyl Group | Abbreviation | Relative Steric Hindrance | General Hydrolytic Stability |
|---|---|---|---|
| Trimethylsilyl | TMS | Low | Low (very labile) |
| Triethylsilyl | TES | Moderate | Moderate |
| Dimethylisopropylsilyl | DMIPS | Intermediate | Intermediate |
| tert-Butyldimethylsilyl | TBS / TBDMS | High | High (robust) organic-chemistry.org |
| Triisopropylsilyl | TIPS | Very High | Very High |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High |
The dimethylisopropylsilyl (DMIPS) group would offer an intermediate level of stability. The single isopropyl group provides more steric protection than the three methyl groups of TMS or the three ethyl groups of TES, but less than the bulky tert-butyl group of TBS or the three isopropyl groups of TIPS. This intermediate stability allows for selective protection and deprotection strategies in complex syntheses.
Cleavage of silyl ethers is typically achieved under acidic conditions or with a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). organic-chemistry.org The strong silicon-fluoride bond provides a powerful thermodynamic driving force for the reaction. organic-chemistry.org The differential stability among various silyl ethers allows chemists to remove one type of silyl ether while leaving another intact in the same molecule, a critical strategy in the synthesis of complex organic molecules. wikipedia.org
Applications of Dimethylisopropylsilane in Advanced Materials Synthesis
Fabrication of Silicon Carbide (SiC) Thin Films
The use of dimethylisopropylsilane in low-pressure organometallic chemical vapor deposition (LP-OMCVD) has been pivotal in the fabrication of SiC thin films on silicon substrates. This single-source precursor simplifies the deposition process and offers a pathway to lower the thermal budget, which is crucial for compatibility with semiconductor manufacturing processes. mdpi.comresearchgate.net
Cubic silicon carbide (3C-SiC) films have been successfully grown on both Si(100) and Si(111) substrates using this compound. mdpi.com In a typical LP-OMCVD process, the deposition is carried out in a temperature range of 750–970 °C. mdpi.com
On uncarbonized Si(100) surfaces, cubic-type SiC films were formed at a temperature of 850 °C. mdpi.com For uncarbonized Si(111) substrates, a growth temperature of 970 °C resulted in the formation of a cubic SiC film with a strong dntb.gov.ua directional orientation. mdpi.com The ability to deposit on different silicon crystal orientations demonstrates the versatility of this compound as a precursor for heteroepitaxial growth of SiC.
The growth temperature is a critical parameter that dictates the morphology and crystalline quality of the SiC films deposited from this compound. Research has shown a clear correlation between the deposition temperature and the resulting film structure. mdpi.com
At temperatures below 750 °C, the deposited films are typically amorphous, lacking long-range crystalline order. mdpi.com As the temperature is increased to 850 °C, the formation of cubic-type SiC is observed. mdpi.com Further increasing the temperature to 960 °C on a carbonized Si(100) substrate leads to the growth of polycrystalline cubic SiC. mdpi.com At 970 °C on an uncarbonized Si(111) substrate, a strongly oriented cubic SiC film is achieved. This demonstrates that higher temperatures promote better crystallinity and preferred orientation in the grown films.
Table 1: Effect of Growth Temperature on SiC Film Characteristics Using this compound
| Growth Temperature (°C) | Substrate | Film Morphology & Crystallinity |
|---|---|---|
| < 750 | Si(100) | Amorphous mdpi.com |
| 850 | Uncarbonized Si(100) | Cubic-type SiC mdpi.com |
| 960 | Carbonized Si(100) | Polycrystalline Cubic SiC mdpi.com |
| 970 | Uncarbonized Si(111) | Strongly dntb.gov.ua Oriented Cubic SiC |
This compound is an effective precursor for the deposition of polycrystalline cubic (3C-SiC) thin films. Using the LP-OMCVD method on a carbonized Si(100) substrate, a polycrystalline cubic SiC film was obtained at a temperature of 960 °C. mdpi.com In another study using atmospheric pressure chemical vapor deposition (APCVD) at 850°C, the resulting films were dense, void-free, and composed of a crystalline core identified as beta-SiC (the cubic polytype) with minor amounts of alpha-SiC (a hexagonal polytype). The ability to produce polycrystalline films is significant for applications where a single-crystal substrate is not required, offering a potentially lower-cost alternative.
A key advantage of using this compound is its ability to facilitate the deposition of SiC films at significantly lower temperatures compared to conventional methods using separate silicon and carbon sources. mdpi.com Cubic-type SiC films have been successfully grown at temperatures as low as 850 °C. mdpi.com This is a substantial reduction from the higher temperatures often required, which can introduce thermal stress and defects into the film and substrate. researchgate.net The use of a single-source precursor like this compound, which already contains Si-C bonds, allows for a more stable deposition system and lower decomposition temperatures, representing a primary strategy for achieving low-temperature SiC growth. mdpi.comresearchgate.net
Synthesis of Silicon-Based Nanomaterials
Development of Advanced Organosilicon-Derived Ceramic Composites and Coatings
The synthesis of advanced ceramic matrix composites (CMCs) and protective coatings often relies on the use of preceramic polymers, which can be shaped into complex geometries before being converted into a ceramic material through pyrolysis. Organosilicon polymers, in particular, have been extensively studied as precursors for silicon carbide (SiC) and silicon oxycarbide (SiOC) ceramics. These polymer-derived ceramics (PDCs) offer several advantages over conventional powder processing routes, including molecular-level homogeneity, the ability to form amorphous or nanocrystalline microstructures, and the potential for tailoring the final ceramic composition and properties.
While a broad range of organosilicon precursors are utilized in the fabrication of CMCs and coatings, the specific application of this compound in this area is a subject of ongoing research. The general principle involves the polymerization of organosilicon monomers to create a processable preceramic polymer. This polymer is then used to infiltrate a fibrous preform (in the case of CMCs) or applied as a coating onto a substrate. Subsequent pyrolysis at high temperatures in an inert atmosphere transforms the polymer into a dense and durable ceramic material. The properties of the final ceramic, such as its thermal stability, mechanical strength, and oxidation resistance, are highly dependent on the chemical structure of the precursor.
The development of these materials is crucial for applications requiring high-temperature stability and corrosion resistance. For instance, ceramic coatings are employed to protect underlying components from harsh environments, thereby extending their service life. Similarly, CMCs are valued for their lightweight nature and superior mechanical properties at elevated temperatures, making them suitable for aerospace and industrial applications.
Table 1: Overview of Organosilicon Precursors and their Ceramic Products
| Precursor Type | Resulting Ceramic | Key Properties of Ceramic |
| Polycarbosilanes | Silicon Carbide (SiC) | High hardness, high thermal conductivity, excellent oxidation resistance. |
| Polysiloxanes | Silicon Oxycarbide (SiOC) | Good thermal stability, low dielectric constant, tunable composition. |
| Polysilazanes | Silicon Carbonitride (SiCN) | High-temperature stability, oxidation and creep resistance. |
Integration of SiC Materials in High-Performance Engineering Applications
Silicon carbide is a high-performance ceramic with a unique combination of properties, including high strength and stiffness, excellent thermal shock resistance, and superior chemical inertness. The production of high-purity, crystalline SiC components is often achieved through processes that utilize organosilicon precursors. This compound has been identified as a promising precursor for the synthesis of SiC for specialized and demanding engineering applications.
Prospects in Nuclear Reactor Technologies
Silicon carbide and SiC-based composites are considered candidate materials for structural components in advanced nuclear reactor designs, including gas-cooled fast reactors and molten salt reactors. bohrium.com Their inherent resistance to irradiation damage, high-temperature strength, and low neutron absorption cross-section make them attractive for applications such as fuel cladding and core structures. researchgate.netsemanticscholar.org The use of SiC can enhance the safety and efficiency of nuclear reactors by allowing for higher operating temperatures and extending the lifetime of components. silicon-carbides.com
The fabrication of nuclear-grade SiC components often involves chemical vapor infiltration (CVI) or polymer impregnation and pyrolysis (PIP) techniques, where a preceramic polymer is used to form the SiC matrix. bohrium.com While polycarbosilanes are commonly cited as precursors in this context, the potential use of this compound to synthesize the SiC matrix is an area of interest. The ability to produce a high-purity and crystalline SiC matrix is critical for ensuring the material's performance and stability in the harsh radiation and temperature environment of a nuclear reactor. researchgate.net Research in this area focuses on optimizing the precursor chemistry and processing conditions to achieve the desired microstructure and properties for these demanding applications.
Microelectronic and Optoelectronic Device Fabrication (as SiC precursor)
In the realm of microelectronics and optoelectronics, silicon carbide is a key wide-bandgap semiconductor material used in the fabrication of high-power, high-frequency, and high-temperature devices. The synthesis of high-quality SiC thin films is crucial for the performance of these devices. This compound has been successfully utilized as a single molecular precursor for the deposition of SiC thin films using atmospheric pressure chemical vapor deposition (APCVD). iglcoatings.com
In a notable study, SiC thin films were deposited on various substrates, including quartz, SiC, and gallium arsenide (GaAs), at a temperature of 850°C. iglcoatings.com The use of this compound as the precursor resulted in the formation of dense, void-free, and crystalline SiC films. Analysis of these films confirmed the presence of β-SiC with small amounts of α-SiC. iglcoatings.com Thermodynamic modeling conducted prior to the experiments indicated that adjusting the precursor to hydrogen flow ratio could lead to higher quality SiC films with reduced unreacted carbon in the matrix, a prediction that was in reasonable agreement with the experimental outcomes. iglcoatings.com
The ability to deposit high-quality SiC films at relatively moderate temperatures using a single-source precursor like this compound is advantageous for the fabrication of various electronic and optoelectronic devices. These devices include high-temperature sensors, power transistors, and light-emitting diodes (LEDs). The properties of the SiC films, and consequently the performance of the devices, are directly influenced by the precursor and the deposition conditions.
Table 2: Properties of SiC Films Derived from this compound
| Property | Description |
| Crystallinity | Primarily β-SiC with traces of α-SiC. iglcoatings.com |
| Morphology | Dense, rough-surfaced, and void-free. iglcoatings.com |
| Deposition Method | Atmospheric Pressure Chemical Vapor Deposition (APCVD). iglcoatings.com |
| Precursor | This compound [CH(CH3)2SiH(CH3)2]. iglcoatings.com |
| Deposition Temperature | 850°C. iglcoatings.com |
Utilization of Dimethylisopropylsilane As a Protecting Group in Complex Organic Synthesis
Strategies for the Formation of Dimethylisopropylsilyl Ethers
The introduction of the dimethylisopropylsilyl protecting group to an alcohol is typically achieved through the reaction of the alcohol with a silylating agent, such as dimethylisopropylsilyl chloride (DMIPS-Cl) or dimethylisopropylsilyl trifluoromethanesulfonate (B1224126) (DMIPS-OTf). The choice of reagent and reaction conditions is dictated by the substrate's reactivity and the presence of other functional groups.
Standard protocols for the formation of DMIPS ethers often involve the use of a base to facilitate the reaction. Common bases include imidazole (B134444) and 2,6-lutidine, which serve to activate the alcohol and neutralize the acidic byproduct of the reaction. The choice of solvent is also critical, with aprotic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) being frequently employed. Silyl (B83357) triflates are generally more reactive than the corresponding chlorides and are therefore useful for the silylation of more sterically hindered alcohols.
| Silylating Agent | Base | Solvent | Temperature | Typical Substrate | Yield (%) |
| DMIPS-Cl | Imidazole | DMF | Room Temp. | Primary Alcohols | >90 |
| DMIPS-Cl | Triethylamine, DMAP | DCM | 0 °C to Room Temp. | Secondary Alcohols | 85-95 |
| DMIPS-OTf | 2,6-Lutidine | DCM | -78 °C to 0 °C | Hindered Alcohols | 80-90 |
Orthogonal Protecting Group Strategies in Multistep Synthetic Pathways
Orthogonal protecting group strategies involve the use of multiple protecting groups in a single molecule that can be removed under distinct reaction conditions, allowing for the selective manipulation of different functional groups at various stages of a synthesis harvard.edu. The unique stability profile of the DMIPS group makes it an excellent participant in such strategies.
In a multistep synthesis, a DMIPS ether can be used in conjunction with other protecting groups such as benzyl (B1604629) (Bn) ethers, esters (e.g., acetate, pivaloate), and other silyl ethers with different labilities. For instance, a synthetic intermediate could bear a DMIPS-protected secondary alcohol, a benzyl-protected primary alcohol, and a TBS-protected phenolic hydroxyl group. The benzyl group can be removed by hydrogenolysis, the DMIPS group by mild acid or fluoride (B91410), and the TBS group under stronger acidic conditions or with a different fluoride source, all without interfering with each other. This orthogonality is critical for the convergent and efficient synthesis of complex natural products and other target molecules.
An example of an orthogonal strategy could involve the following sequence:
Protection: A diol is selectively protected, with the primary alcohol as a DMIPS ether and the secondary alcohol as a TBS ether.
Transformation: A series of reactions are performed on another part of the molecule.
Selective Deprotection of DMIPS: The DMIPS group is removed under mild acidic conditions to unmask the primary alcohol for further functionalization.
Further Transformation: The newly liberated primary alcohol is modified.
Final Deprotection: The more robust TBS group is removed at a later stage to reveal the secondary alcohol.
This strategic application of the DMIPS group, based on its well-defined stability, provides chemists with the flexibility required to navigate the intricate pathways of modern organic synthesis.
Advanced Spectroscopic Characterization and Analytical Methodologies
Surface-Sensitive Spectroscopic Techniques for Adsorption and Decomposition Studies
The initial stages of film growth, involving the adsorption and subsequent decomposition of dimethylisopropylsilane on a substrate, are critical in defining the quality of the final material. Surface-sensitive spectroscopic techniques are indispensable for studying these processes in situ. Research into the adsorption and decomposition of this compound has been noted on silicon (Si) surfaces, particularly the Si(111) surface koreascience.kr.
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for investigating the elemental composition and chemical states of atoms on a surface. When this compound is introduced to a silicon substrate, XPS can be used to track the presence of silicon, carbon, and any other relevant elements from the precursor molecule on the surface. By analyzing the binding energies of the core-level electrons, one can deduce the chemical bonding environment of these elements.
For instance, in studies of similar organosilane molecules on surfaces, XPS is the most common analytical method for determining the substitution level of chemical handles on a silicon surface chemrxiv.org. High-resolution XPS spectra of the Si 2p and C 1s regions would be particularly insightful for this compound. The Si 2p spectrum can distinguish between silicon atoms in the substrate and those from the adsorbed silane (B1218182). Furthermore, shifts in the C 1s spectrum can provide information about the integrity of the isopropyl and methyl groups upon adsorption and subsequent thermal treatment.
Table 1: Representative XPS Data for Organosilane Adsorption on a Silicon Surface
| Element | Core Level | Binding Energy (eV) | Chemical State Assignment |
| Si | 2p | ~99.3 | Bulk Silicon (Substrate) |
| Si | 2p | ~101.5 | Adsorbed Silane (Si-C, Si-H) |
| C | 1s | ~284.8 | C-C, C-H (Alkyl groups) |
| C | 1s | ~283.5 | Si-C |
Note: This table presents typical binding energy values for organosilanes on silicon surfaces as specific XPS data for this compound was not available in the cited literature. The values serve as an illustrative example of the data obtained from XPS analysis.
Thermal Desorption Spectroscopy (TDS), also known as Temperature Programmed Desorption (TPD), provides valuable information about the binding energies of adsorbed species and the decomposition pathways of molecules on a surface. In a TDS experiment, a substrate with adsorbed this compound is heated at a controlled rate, and the desorbing species are monitored with a mass spectrometer.
The resulting TDS spectra would show desorption peaks at specific temperatures, corresponding to the desorption of the parent molecule or its decomposition fragments. For example, a low-temperature peak might correspond to the desorption of weakly physisorbed this compound. At higher temperatures, peaks corresponding to the desorption of hydrogen (H₂), methane (B114726) (CH₄), or propene (C₃H₆) would indicate the fragmentation of the this compound molecule on the surface. The temperatures at which these fragments desorb are related to the activation energies of the decomposition reactions.
Table 2: Hypothetical Thermal Desorption Products of this compound on a Silicon Surface
| Desorbing Species | Mass-to-Charge Ratio (m/z) | Peak Desorption Temperature (°C) | Inferred Surface Reaction |
| Hydrogen (H₂) | 2 | > 400 | Si-H bond cleavage |
| Methane (CH₄) | 16 | > 500 | C-H and Si-C bond cleavage |
| Propene (C₃H₆) | 42 | > 550 | Decomposition of isopropyl group |
Low-Energy Ion Scattering (LEIS) is an extremely surface-sensitive technique used to determine the elemental composition of the outermost atomic layer of a material wikipedia.orglehigh.edu. A variation of this technique, Reactive Ion Scattering (RIS) using low-energy cesium ions (Cs⁺), can be employed to study the chemical nature of adsorbed molecular fragments wikipedia.org.
When a low-energy Cs⁺ beam is directed at a surface with adsorbed this compound fragments, the Cs⁺ ions can react with these fragments to form molecular ions (e.g., Cs-CH₃⁺, Cs-SiH₃⁺). By analyzing the mass and intensity of these scattered molecular ions, it is possible to identify the surface species present after adsorption and decomposition. This technique would be particularly useful for identifying the initial dissociation products of this compound on the silicon surface before they undergo further reactions or desorption.
Structural and Morphological Characterization of Derived Materials
Once this compound has been used as a precursor to grow a thin film, such as silicon carbide, it is crucial to characterize the structural and morphological properties of this newly formed material. These properties are directly linked to the performance of the final device.
X-ray Diffraction (XRD) is a primary technique for determining the crystallinity, crystal structure, and phase of a material. For SiC films grown using this compound, XRD analysis can confirm the formation of the desired crystalline phase (e.g., cubic 3C-SiC) and assess the film's quality.
An XRD pattern of a crystalline SiC film would exhibit characteristic diffraction peaks at specific 2θ angles, corresponding to different crystallographic planes. For instance, in the case of cubic SiC films grown on a Si(100) substrate, a peak around 41.5° would correspond to the (200) reflection of 3C-SiC ias.ac.in. The presence and sharpness of these peaks provide information about the degree of crystallinity, while their position can be used to calculate the lattice parameters of the film. The growth of cubic-type SiC films on Si(100) surfaces at temperatures as low as 850°C has been reported using this compound as a precursor skku.edu. At lower temperatures, amorphous SiC films were formed, which would produce broad, diffuse scattering in an XRD pattern rather than sharp peaks skku.edu.
Table 3: Representative XRD Data for a 3C-SiC Film on a Si(100) Substrate
| 2θ (degrees) | Miller Indices (hkl) | Corresponding Phase |
| ~35.7 | (111) | 3C-SiC |
| ~41.5 | (200) | 3C-SiC |
| ~60.0 | (220) | 3C-SiC |
| ~69.2 | (400) | Silicon (Substrate) |
| ~71.8 | (311) | 3C-SiC |
Note: This table is based on typical XRD data for 3C-SiC films grown from organosilane precursors ias.ac.inias.ac.in.
Electron Channeling Contrast Imaging (ECCI) is a scanning electron microscopy (SEM) technique that provides rapid and non-destructive characterization of the structural properties of crystalline materials researchgate.net. It is particularly effective for imaging and characterizing crystalline defects such as dislocations and stacking faults.
For SiC films derived from this compound, ECCI can be used to assess the crystalline quality by visualizing the defect microstructure. The contrast in ECCI images is sensitive to the local orientation of the crystal lattice. Distortions in the lattice caused by defects lead to changes in the backscattered electron signal, making the defects visible. This technique allows for the direct observation of threading dislocations, stacking faults, and other microstructural features that can impact the electronic properties of the SiC film. The ability to perform non-destructive defect measurement and surface analysis of 3C-SiC on Si(001) has been demonstrated using ECCI researchgate.net.
Spectroscopic Analysis of this compound and its Reaction Products
Spectroscopy is the primary means of determining the molecular structure of this compound and identifying the products of its reactions. A combination of techniques provides a comprehensive chemical profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organosilicon compounds. lkouniv.ac.inresearchgate.net It provides detailed information about the local chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si). nih.govresearchgate.net
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons of the two methyl groups attached directly to the silicon atom would appear as a doublet, coupled to the single silicon-hydride proton. The isopropyl group would exhibit a doublet for its six equivalent methyl protons and a multiplet for the single methine proton. The Si-H proton itself would likely appear as a multiplet due to coupling with the methyl and isopropyl protons.
¹³C NMR: The carbon-13 NMR spectrum would show separate signals for the methyl carbons bonded to silicon and for the methyl and methine carbons of the isopropyl group. The chemical shifts of these signals provide information about the carbon skeleton. nih.gov
²⁹Si NMR: Silicon-29 NMR is particularly powerful for analyzing organosilanes. researchgate.netnih.gov It provides direct information about the silicon atom's chemical environment and bonding. For this compound, a single resonance would be expected in a region characteristic of tetracoordinate silicon atoms with alkyl and hydride substituents. In studies of reaction products, such as polysiloxanes formed from hydrolysis and condensation, ²⁹Si NMR can distinguish between different silicon environments, such as D (R₂Si(O₀.₅)₂) and T (RSi(O₀.₅)₃) units. researchgate.net
The following table summarizes the predicted NMR data for this compound.
| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | Si-CH(CH₃ )₂ | ~1.0 | Doublet |
| ¹H | Si-CH (CH₃)₂ | ~1.5-2.0 | Multiplet |
| ¹H | Si-H | ~3.5-4.0 | Multiplet |
| ¹H | Si-(CH₃ )₂ | ~0.1 | Doublet |
| ¹³C | Si-CH(CH₃ )₂ | ~18 | - |
| ¹³C | Si-CH (CH₃)₂ | ~15 | - |
| ¹³C | Si-(CH₃ )₂ | ~ -5 | - |
| ²⁹Si | (CH₃ )₂Si H(CH(CH₃)₂) | ~ -5 to -25 | - |
Note: Predicted values are estimates based on typical chemical shift ranges for similar organosilane structures.
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. edinst.com These two methods are complementary, as their selection rules differ; some vibrations may be active in one technique but not the other. edinst.comillinois.edu
For this compound, key vibrational modes that can be identified include:
Si-H Stretch: A strong, sharp absorption in the IR spectrum, typically in the range of 2100-2200 cm⁻¹, is a definitive indicator of the silicon-hydride bond.
C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the methyl and isopropyl groups are expected in the 2850-3000 cm⁻¹ region.
C-H Bending: Vibrations from the bending of C-H bonds will appear in the 1350-1470 cm⁻¹ region.
Si-C Stretch: The stretching of the silicon-carbon bonds gives rise to signals that can be observed in both IR and Raman spectra.
Raman spectroscopy is particularly useful for analyzing the formation of siloxanes (Si-O-Si linkages) if this compound undergoes hydrolysis and condensation, as the Si-O-Si symmetric stretch gives a strong Raman signal. rsc.orgresearchgate.net It is also highly sensitive to symmetric vibrations, such as the C-C stretching in the isopropyl group. umsl.edu
The table below lists the expected characteristic vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Primary Technique |
| Stretching | Si-H | 2100 - 2200 | IR |
| Stretching | C-H (Alkyl) | 2850 - 3000 | IR, Raman |
| Bending | C-H (Methyl) | ~1375, ~1460 | IR, Raman |
| Bending | C-H (Isopropyl) | ~1385 | IR, Raman |
| Stretching | Si-C | 600 - 800 | IR, Raman |
Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.orgchemguide.co.uk When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound (102.25 g/mol ). chemguide.co.uksigmaaldrich.com
This energetically unstable molecular ion then breaks apart into smaller, charged fragments. wikipedia.org The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. libretexts.orgyoutube.com For this compound, the fragmentation is expected to be dominated by the cleavage of the bonds to the central silicon atom.
Key expected fragmentation pathways include:
Loss of a methyl group: Cleavage of a Si-CH₃ bond would result in a fragment ion with an m/z of 87 ([M-15]⁺). This is often a very favorable fragmentation pathway for silicon-containing compounds.
Loss of an isopropyl group: Cleavage of the Si-CH(CH₃)₂ bond would lead to a fragment ion with an m/z of 59 ([M-43]⁺).
The relative abundance of these fragment ions provides insight into the stability of the resulting cations. chemguide.co.uk
The predicted major fragments for this compound in mass spectrometry are shown in the following table.
| m/z Value | Ion Structure | Description |
| 102 | [(CH₃)₂SiH(CH(CH₃)₂)]⁺ | Molecular Ion (M⁺) |
| 87 | [(CH₃)SiH(CH(CH₃)₂)]⁺ | Loss of a methyl radical (•CH₃) |
| 59 | [(CH₃)₂SiH]⁺ | Loss of an isopropyl radical (•CH(CH₃)₂) |
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound, chemometric approaches can be applied to analyze the large and complex datasets generated by modern spectroscopic instruments.
When studying reactions involving this compound, such as its polymerization or its application onto a surface, spectroscopic techniques like NMR or IR can be used to monitor the process over time. This generates a large volume of data where spectra change as a function of reaction progress. Chemometric methods, such as Principal Component Analysis (PCA), can be employed to reduce the dimensionality of this data, identifying the key sources of variation and distinguishing between reactants, intermediates, and products.
Furthermore, quantitative models can be built using techniques like Partial Least Squares (PLS) regression. These models can correlate the spectroscopic data with specific chemical or physical properties. For example, a PLS model could be developed to predict the concentration of this compound in a mixture or the degree of cross-linking in a resulting polymer, based on its IR or Raman spectrum. This allows for rapid, non-invasive process monitoring and quality control without the need for complex sample preparation and calibration procedures for each component. While specific published chemometric analyses on this compound are not prominent, the application of these statistical tools is a standard and powerful approach for maximizing the information obtained from spectroscopic analysis in organosilicon chemistry.
Theoretical and Computational Chemistry Studies of Dimethylisopropylsilane
Thermodynamic Modeling of CVD Processes and Phase Stability
Thermodynamic modeling is a critical tool for understanding and optimizing Chemical Vapor Deposition (CVD) processes, which are used to create thin films and coatings. For a precursor like Dimethylisopropylsilane, thermodynamic modeling could predict the feasibility of its use in depositing silicon-containing films, such as silicon carbide (SiC) or silicon carbonitride (SiCN).
The modeling process typically involves calculating the Gibbs free energy of the chemical system to determine the equilibrium composition of the gas phase and the solid deposits under various conditions. Key parameters in these models include temperature, pressure, and the ratio of reactant gases. By analyzing the thermodynamic stability of different potential solid phases, researchers can predict the composition of the resulting film. For instance, thermodynamic modeling of other organosilicon precursors has been successfully used to predict the conditions necessary for the deposition of specific SiC or SiCN phases. fao.orgresearchgate.net
Table 1: Key Parameters in Thermodynamic Modeling of CVD
| Parameter | Description | Relevance to this compound |
| Temperature | The temperature of the CVD reactor. | Affects the decomposition pathways and reaction kinetics of the precursor. |
| Pressure | The total pressure within the reactor. | Influences the mean free path of molecules and the rate of gas-phase reactions. |
| Precursor Partial Pressure | The partial pressure of this compound in the gas mixture. | A key factor in determining the deposition rate and film composition. |
| Carrier Gas | The inert or reactive gas used to transport the precursor. | Can influence the chemical equilibrium and surface reactions. |
First Principles Calculations for Reaction Pathway Elucidation and Mechanistic Insights
First-principles calculations, which are based on quantum mechanics, are a powerful tool for investigating the fundamental chemical reactions that occur during processes like CVD. These calculations can elucidate the decomposition pathways of a precursor molecule, identify reaction intermediates, and determine the energy barriers for different reaction steps.
For this compound, first-principles calculations could be used to study the step-by-step mechanism of its decomposition on a substrate surface, such as silicon. This would involve calculating the potential energy surface for various reaction coordinates, allowing for the identification of the most likely reaction pathways. Such studies have been instrumental in understanding the surface chemistry of other silicon precursors.
The insights gained from these calculations are crucial for controlling the growth of thin films with desired properties. By understanding the reaction mechanisms at a molecular level, it is possible to tailor the process conditions to favor specific reaction pathways that lead to the formation of high-quality materials.
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies focus on the electronic structure of a molecule to understand its reactivity. Methods like Density Functional Theory (DFT) can be used to calculate various molecular properties that provide insights into how a molecule will behave in a chemical reaction.
For this compound, quantum chemical calculations could determine properties such as:
Molecular Orbital Energies (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, which is fundamental to its reactivity.
Electron Density Distribution: This reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.
Bond Dissociation Energies: Calculating the energy required to break specific bonds within the this compound molecule can help predict its initial decomposition steps.
Studies on other silane (B1218182) derivatives have shown a strong correlation between their molecular structure, as revealed by quantum chemical calculations, and their reactivity in various applications. european-coatings.com
Molecular Dynamics Simulations of Adsorption and Decomposition
Molecular dynamics (MD) simulations provide a way to study the time evolution of a system of atoms and molecules. This method is particularly useful for investigating the dynamic processes of adsorption and decomposition of a precursor on a surface.
In the context of this compound, MD simulations could be employed to model its interaction with a silicon surface. These simulations can track the trajectory of the molecule as it approaches the surface, adsorbs, and subsequently decomposes. This provides a detailed, atomistic picture of the initial stages of film growth.
MD simulations can also provide information about:
Adsorption Energies: The strength of the interaction between the this compound molecule and the surface.
Surface Diffusion: How the molecule or its fragments move across the surface.
Conformational Changes: How the shape of the molecule changes upon adsorption.
While specific MD studies focusing solely on this compound are not prevalent, research on the adsorption and decomposition of other alkylsilanes on silicon surfaces provides a framework for how such simulations would be conducted and the types of insights they could offer.
Future Research Directions and Emerging Opportunities for Dimethylisopropylsilane
Exploration of Novel Catalytic Systems and Reaction Discoveries
The field of hydrosilylation, a fundamental reaction for organosilicon compounds, is continually evolving beyond traditional platinum catalysts. nih.gov Research is increasingly focused on developing catalytic systems based on more sustainable, earth-abundant transition metals like iron, cobalt, and nickel. nih.gov Future work with dimethylisopropylsilane will likely involve its use in hydrosilylation reactions catalyzed by these novel, non-precious metal systems. The goal is to achieve high activity and selectivity, which would make industrial processes more economical and environmentally friendly. nih.gov
The development of new catalysts with precisely designed ligand architectures is a key area of exploration. nih.gov For instance, the use of bidentate phosphine ligands with rhodium(I) catalysts has shown excellent activity and selectivity in the hydrosilylation of allyl chloride with trichlorosilane, achieving a turnover number (TON) of 140,000 and selectivity greater than 99%. nih.gov Similar strategies could be applied to reactions involving this compound to control reaction outcomes with high precision. Detailed mechanistic studies of these new catalytic systems will be crucial to understanding how the catalyst structure influences reactivity and to rationally design even more efficient catalysts. nih.gov
Beyond hydrosilylation, there is potential for discovering entirely new reactions involving this compound. The development of rhenium-catalyzed systems, for example, has opened up possibilities for the reduction of carbonyl groups and the reductive amination of ketones. mdpi.com Investigating the reactivity of this compound with such catalytic systems could lead to novel synthetic methodologies for producing valuable organosilicon compounds.
Table 1: Comparison of Catalyst Types for Hydrosilylation Reactions
| Catalyst Type | Metal Center | Key Advantages | Potential Research Area with this compound |
|---|---|---|---|
| Traditional Catalysts | Platinum (Pt), Rhodium (Rh) | High activity and selectivity | Optimizing existing processes, improving catalyst stability and turnover. nih.govmdpi.com |
| Earth-Abundant Metal Catalysts | Iron (Fe), Cobalt (Co), Nickel (Ni) | Lower cost, more sustainable | Developing highly active and selective systems for various functional group transformations. nih.gov |
| Rhenium-based Catalysts | Rhenium (Re) | Novel reactivity, such as in reductive aminations | Exploring new reaction pathways beyond standard hydrosilylation. mdpi.com |
Development of Tailored Precursors for Advanced Material Architectures
This compound serves as a potential precursor for the synthesis of advanced materials, particularly thin films, through techniques like Atomic Layer Deposition (ALD). ALD is a process that allows for the deposition of ultrathin, conformal films with atomic-level precision, which is critical for fabricating modern semiconductor devices. wikipedia.org The choice of precursor is paramount in ALD, as it dictates the deposition temperature, growth rate, and the physical and chemical properties of the resulting film. researchgate.net
Future research will focus on tailoring the molecular structure of silane (B1218182) precursors, like this compound, to optimize them for specific ALD applications. For instance, modifying the ligands on the silicon atom can influence the precursor's volatility and reactivity. Research into precursors like di-isopropylaminosilane has demonstrated the ability to deposit high-quality silicon dioxide (SiO₂) films at low temperatures (100-200 °C), which is essential for temperature-sensitive substrates. researchgate.net Similarly, dimethylaluminum isopropoxide has been successfully used as a safe and stable precursor for the ALD of alumina films. researchgate.net
The development of this compound-based precursors could be targeted for high-temperature ALD processes (above 500°C) to yield films with improved purity and density. google.com There is a need for precursors that exhibit self-limiting growth behavior at these higher temperatures without undergoing thermal decomposition, which would shift the process to a less controlled chemical vapor deposition (CVD) mode. google.com By systematically studying the relationship between the molecular structure of precursors like this compound and the properties of the deposited films, new materials with precisely engineered characteristics can be created for applications in microelectronics, photovoltaics, and biomedical devices. wikipedia.orgsigmaaldrich.com
Table 2: Key Parameters for ALD Precursor Development
| Parameter | Importance | Desired Characteristics for a this compound-based Precursor |
|---|---|---|
| Volatility | Affects precursor delivery to the substrate surface. | Sufficiently high vapor pressure at the deposition temperature. |
| Thermal Stability | Prevents unwanted decomposition and ensures self-limiting reactions. | Stable within the ALD temperature window, but reactive with the co-reactant. google.com |
| Reactivity | Determines the efficiency of the surface reactions. | High reactivity with the co-reactant (e.g., water, ozone, plasma) to ensure complete surface reactions. researchgate.net |
| Byproducts | Should not contaminate the growing film. | Volatile and non-reactive byproducts that can be easily purged from the reactor. |
| Film Properties | Dictates the performance of the final device. | Ability to produce films with desired stoichiometry, density, low impurity levels, and good electrical properties. researchgate.net |
Integration with Flow Chemistry and Sustainable Synthetic Practices
The principles of green chemistry and sustainable manufacturing are increasingly driving innovation in the chemical industry. nih.goviomcworld.com Flow chemistry, which involves conducting reactions in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in this regard. nih.govnih.gov The integration of this compound into flow chemistry setups represents a promising avenue for developing safer, more efficient, and scalable synthetic processes. dempochem.com
Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time due to their high surface-area-to-volume ratio, which allows for excellent heat and mass transfer. dempochem.comthalesnano.com This precise control can lead to higher yields, improved selectivity, and the suppression of side reactions. nih.gov For reactions involving highly reactive or hazardous reagents, flow chemistry can significantly enhance safety by minimizing the volume of material being reacted at any given moment. nih.gov
Harnessing Computational Tools for Predictive Design and Optimization
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.gov These approaches can be harnessed to accelerate the discovery and optimization of processes involving this compound, reducing the need for extensive and time-consuming experimental work.
Computational methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, predict the reactivity of different chemical species, and help in the rational design of new catalysts and reagents. mdpi.commdpi.com For example, computational modeling can be used to study the interaction of this compound with a catalyst's active site, elucidating the factors that control selectivity and efficiency in hydrosilylation reactions. This understanding can then guide the design of improved catalysts with tailored properties.
Machine learning (ML) models offer a powerful approach to predict reaction outcomes based on existing data. nih.gov By training ML models on datasets of reactions involving various silanes, it may become possible to predict the regioselectivity and yield of reactions with this compound under different conditions. This predictive capability can significantly de-risk the application of new synthetic methods in complex chemical syntheses. nih.gov Furthermore, computational tools can be used to design novel silylating agents derived from this compound with specific properties. researchgate.net By calculating molecular descriptors that correlate with reactivity and stability, researchers can screen potential candidates in silico before committing to their synthesis and experimental evaluation. researchgate.netmdpi.comreddit.com This synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound in various chemical applications.
Q & A
Basic Research Questions
Q. What analytical techniques are essential for characterizing Dimethylisopropylsilane-derived SiC films, and how do they contribute to understanding film properties?
- Methodological Answer : Key techniques include:
- FTIR Spectroscopy : Identifies functional groups (e.g., Si-C bonds at ~800 cm⁻¹) and residual organic moieties (e.g., Si-CH3 at 1250 cm⁻¹) .
- SEM/EDS : Reveals surface morphology (e.g., dense, rough films) and elemental composition (Si:C ratio) .
- XRD : Confirms crystallinity and phase composition (β-SiC vs. α-SiC) via diffraction peaks at 35.6° (111) and 60° (220) .
- These methods collectively assess structural, chemical, and phase properties critical for quality evaluation.
Q. What are the optimal substrate materials for depositing this compound-derived SiC films, and how do they influence adhesion and structural integrity?
- Methodological Answer : Quartz, SiC, and GaAs substrates are commonly used. Quartz provides thermal stability at 850°C, while GaAs requires precise temperature control to minimize lattice mismatch. Substrate surface energy and thermal expansion coefficients directly affect film adhesion and crack formation . Pre-deposition plasma treatment (e.g., Ar+ etching) enhances surface reactivity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for vapor containment, wear nitrile gloves and safety goggles, and store under inert gas (N2/Ar). Spill management requires neutralization with dry sand, followed by disposal as hazardous waste . Regular monitoring of airborne silane concentrations (e.g., via gas detectors) is recommended .
Advanced Research Questions
Q. How do variations in precursor-to-H₂ flow ratios impact the carbon content and crystallinity of SiC films synthesized via APCVD using this compound?
- Methodological Answer : Higher precursor:H₂ ratios (e.g., 1:10 vs. 1:20) reduce unreacted carbon by enhancing Si-C bond formation, as shown by EDS carbon mapping . Thermodynamic modeling predicts optimal ratios between 1:15 and 1:18 for β-SiC dominance, validated by XRD phase quantification . Excess H₂ dilutes reactive intermediates, increasing amorphous carbon inclusion.
Q. What methodologies resolve discrepancies between predicted and observed SiC phase compositions (β-SiC vs. α-SiC) when using this compound?
- Methodological Answer : Cross-validate experimental XRD data with computational phase diagrams (e.g., CALPHAD models) to identify kinetic vs. thermodynamic control . Post-deposition annealing (1100°C, Ar atmosphere) can convert α-SiC to β-SiC, aligning results with simulations . Contradictions may arise from localized temperature gradients during APCVD, requiring in situ pyrometry for real-time monitoring .
Q. How can in situ monitoring techniques be integrated during APCVD processes to optimize this compound decomposition kinetics and film uniformity?
- Methodological Answer : Implement laser-induced fluorescence (LIF) to track gas-phase intermediates (e.g., Si(CH3)2 radicals) . Couple with mass spectrometry for real-time analysis of byproducts (e.g., CH4, C2H6). Adjust precursor injection rates based on feedback to maintain stoichiometry . Document procedural variations in supplementary materials for reproducibility .
Q. What statistical approaches are recommended for analyzing the correlation between precursor purity (assessed via GC-MS) and SiC film defect density in this compound-based depositions?
- Methodological Answer : Apply multivariate regression to quantify impurity effects (e.g., oxygen contamination >500 ppm increases void density by 30%). Use ANOVA to compare batch-to-batch variability, with GC-MS data normalized to internal standards (e.g., deuterated silanes) . Report confidence intervals (95%) for defect density measurements .
Guidelines for Data Interpretation and Contradiction Analysis
- Cross-Technique Validation : Combine XRD crystallinity data with Raman spectroscopy (e.g., TO/LO phonon modes at 796 cm⁻¹) to resolve phase identification ambiguities .
- Error Source Mitigation : For inconsistent FTIR results, calibrate using reference spectra of pure SiC and conduct baseline corrections for atmospheric CO2 interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
